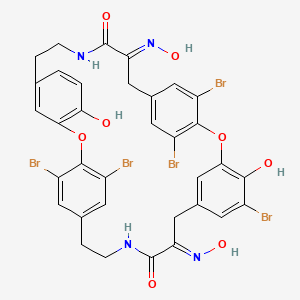

Bastadin 16

Description

Contextualization of Marine Natural Products in Biomedical Research

The world's oceans, covering more than 70% of the Earth's surface, represent a vast and largely untapped reservoir of biological and chemical diversity. researchgate.netscience.gov This rich marine environment has become a focal point for biomedical research, offering a treasure trove of novel chemical compounds with significant pharmacological potential. researchgate.netscience.gov Marine organisms, including sponges, corals, and microorganisms, have evolved unique biochemical pathways to survive in complex and competitive habitats, leading to the production of a wide array of secondary metabolites. science.gov These marine natural products (MNPs) possess structurally diverse and often complex molecular architectures that are challenging to replicate through synthetic chemistry.

Historically, natural products have been a cornerstone of drug discovery, and marine-derived compounds are increasingly contributing to the pipeline of new therapeutic agents. researchgate.netnih.gov To date, several marine-derived drugs have been approved for clinical use, primarily in the treatment of cancer, with others used for chronic pain and as dietary supplements. nih.gov The biomedical potential of MNPs extends across a broad spectrum of applications, including antimicrobial, anti-inflammatory, and neuroprotective activities. science.govnih.gov However, the journey from discovery to clinical application is fraught with challenges, including the sustainable supply of the source organism and the elucidation of complex mechanisms of action. researchgate.net Despite these hurdles, the continued exploration of marine biodiversity promises to deliver novel lead compounds for the development of next-generation pharmaceuticals.

Overview of Bromotyrosine Alkaloids as a Class of Bioactive Metabolites

Among the diverse chemical classes of marine natural products, bromotyrosine alkaloids represent a significant and well-studied family of bioactive metabolites. researchgate.net These compounds are predominantly isolated from marine sponges of the order Verongiida, where they are considered important chemotaxonomic markers. researchgate.netuni-lj.si Structurally, bromotyrosine alkaloids are derived from the amino acid tyrosine and are characterized by the presence of one or more bromine atoms on the aromatic ring. Their structural diversity is vast, ranging from simple monomeric units to complex dimeric, trimeric, and macrocyclic structures. researchgate.netmdpi.com

The biosynthesis of these alkaloids involves the halogenation of tyrosine, followed by various enzymatic modifications that lead to a wide array of chemical scaffolds. science.govresearchgate.net This structural variety gives rise to a broad spectrum of biological activities. Many bromotyrosine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, as well as antimicrobial, antifungal, and anti-inflammatory properties. researchgate.netuni-lj.si Their mechanisms of action are often multifaceted, targeting various cellular pathways and enzymes, which makes them a subject of intense pharmacological investigation. The unique chemical features and potent bioactivities of bromotyrosine alkaloids underscore their importance as lead structures in the search for new drugs. researchgate.net

Significance of Bastadin 16 within the Bastadin Family of Compounds

The bastadins are a prominent subfamily of bromotyrosine alkaloids, characterized as macrocyclic tetramers formed from four brominated tyrosine and tyramine-derived units. science.govnih.gov First isolated from the marine sponge Ianthella basta, over twenty different bastadin analogues have been identified, each with unique structural variations. nih.govnih.gov

This compound is a member of this family, isolated from marine sponges such as Ianthella basta and Dendrilla cactos. nih.gov Its significance lies in its potent biological activity, particularly its cytotoxic and cytostatic effects against a range of human and murine cancer cell lines. nih.gov Research has shown that this compound, along with other cyclic bastadins like Bastadin 6 and Bastadin 9, exhibits significant in vitro growth-inhibitory properties. nih.gov

The cytotoxic effects of this compound have been observed at single-digit micromolar concentrations. nih.gov One notable aspect of its activity is that its growth-inhibitory effects are comparable in cancer cells that are sensitive to pro-apoptotic stimuli and those that exhibit resistance, suggesting a mechanism of action that may bypass common drug resistance pathways. nih.gov The table below summarizes the reported in vitro growth inhibitory concentrations (IC₅₀) of this compound against various cancer cell lines, highlighting its potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| U373 | Glioblastoma (Human) | 11 | nih.gov |

| SKMEL-28 | Melanoma (Human) | 7 | nih.gov |

The specific structural arrangement of its constituent bromotyrosine units distinguishes this compound from other members of the family and is thought to be responsible for its distinct bioactivity profile. researchgate.net This makes this compound a significant compound for structure-activity relationship (SAR) studies aimed at understanding how subtle structural modifications within the bastadin scaffold influence cytotoxicity and other biological effects.

Research Gaps and Opportunities in this compound Studies

Despite the promising cytotoxic profile of this compound, several research gaps remain, offering opportunities for future investigation. A primary area for further study is the elucidation of its precise mechanism of action. While it is known to induce cytostatic and cytotoxic effects, the specific molecular targets and cellular pathways it modulates are not fully understood. nih.gov Understanding how this compound exerts its effects, particularly in apoptosis-resistant cell lines, could reveal novel therapeutic targets for cancer treatment. nih.gov

Another significant gap is the lack of comprehensive in vivo studies. While in vitro data demonstrate potent anti-cancer activity, the efficacy, and pharmacological properties of this compound in animal models have yet to be thoroughly investigated. Such studies are crucial for assessing its potential as a viable drug candidate.

Furthermore, the total synthesis of this compound and its analogues presents both a challenge and an opportunity. Developing efficient synthetic routes would not only solve the supply issue, which is a common bottleneck for marine natural products, but also enable the creation of a library of derivatives. This would facilitate more extensive structure-activity relationship (SAR) studies to identify the key structural features responsible for its bioactivity and to potentially design new compounds with improved potency and selectivity.

Finally, exploring other potential biological activities of this compound beyond cytotoxicity could uncover new therapeutic applications. Many marine natural products are known to be pleiotropic, interacting with multiple biological targets. Investigating its effects on other cellular processes, such as angiogenesis or inflammation, could broaden its biomedical relevance.

Properties

Molecular Formula |

C34H27Br5N4O8 |

|---|---|

Molecular Weight |

1019.1 g/mol |

IUPAC Name |

(12E,25E)-16,21,32,33,36-pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione |

InChI |

InChI=1S/C34H27Br5N4O8/c35-20-9-19-13-26(43-49)34(47)41-6-4-17-7-21(36)31(22(37)8-17)50-28-14-16(1-2-27(28)44)3-5-40-33(46)25(42-48)12-18-10-23(38)32(24(39)11-18)51-29(15-19)30(20)45/h1-2,7-11,14-15,44-45,48-49H,3-6,12-13H2,(H,40,46)(H,41,47)/b42-25+,43-26+ |

InChI Key |

AJMQODPAUXMBSS-DCRHPOARSA-N |

Isomeric SMILES |

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NCCC4=CC(=C(C(=C4)Br)OC5=C(C=CC1=C5)O)Br)Br)O)Br |

Canonical SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C(=C4)Br)OC5=C(C=CC1=C5)O)Br)Br)O)Br |

Synonyms |

bastadin 16 |

Origin of Product |

United States |

Structural Elucidation Methodologies for Bastadin 16

Computational Chemistry for Structural Verification and Conformational Analysis

Computational chemistry techniques are employed to explore the potential energy surface of Bastadin 16, identifying stable conformers and understanding the energetic barriers between them. This is particularly important for flexible molecules with multiple rotatable bonds, where experimental methods may only capture the most abundant or crystalline conformation. nih.govlaas.frnih.gov Methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are commonly used for geometry optimization and conformational searching. researchgate.netsapub.orgmdpi.com

DFT calculations, for instance, can be used to optimize the geometry of proposed structures and calculate their relative energies. researchgate.netmdpi.com Comparing the energies of different possible conformers helps in determining the most energetically favorable structures. Furthermore, computational methods can calculate spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data to validate a proposed structure. frontiersin.org Discrepancies between calculated and experimental data can indicate errors in the proposed structure or suggest the presence of different conformers in solution or solid state.

Molecular dynamics simulations can provide information about the dynamic behavior of this compound, exploring the transitions between different conformations over time and at various temperatures. nih.govlaas.frnih.gov This can offer a more complete picture of the molecule's flexibility and accessible conformational space.

While specific detailed research findings solely focused on the computational analysis of this compound were not extensively found in the search results, studies on related complex molecules highlight the general application and importance of these methods. For example, computational and NMR conformational analysis has been applied to galactofuranoside cycles to understand their conformational behavior and validate structures. frontiersin.org Similarly, theoretical studies have been used to investigate the conformational changes and metal binding sites in cyclic octapeptides from marine sources, demonstrating good correspondence between experimental and theoretical values for selected distances and angles. uc.pt

The application of computational chemistry to this compound would involve similar steps:

Generating initial 3D structures based on experimental data or chemical intuition.

Performing conformational searches to identify low-energy conformers using methods like molecular mechanics or systematic searching.

Optimizing the geometry of the identified conformers using higher-level quantum mechanical methods like DFT.

Calculating properties such as relative energies, dihedral angles, and potentially spectroscopic parameters (e.g., NMR shifts).

Comparing computational results with experimental data (e.g., X-ray crystallography, NMR coupling constants and chemical shifts) to verify the proposed structure and understand its conformational preferences.

Pharmacological and Biological Activities of Bastadin 16

Cytotoxic and Anticancer Activities

Bastadin 16 has demonstrated notable cytotoxic and anticancer effects in various preclinical studies, primarily through its ability to inhibit cell growth, proliferation, angiogenesis, and migration.

Growth Inhibitory Effects on Various Cancer Cell Lines (in vitro)

This compound has been shown to exhibit in vitro cytostatic and/or cytotoxic effects on a range of human and mouse cancer cell lines. Studies isolating bastadins from Ianthella basta, including this compound, have reported these effects in six different cancer cell lines. researchgate.netlookchem.comnih.govebi.ac.uk The growth inhibitory effects of this compound, along with Bastadin 6 and 9, were observed to be similar in cancer cell lines that are sensitive to pro-apoptotic stimuli compared to those displaying varying levels of resistance to such stimuli. researchgate.netlookchem.com Cyclic bastadins, such as this compound, generally display higher in vitro growth inhibitory effects compared to hemibastadins like 5,5'-dibromohemibastadin-1 (DBHB). researchgate.net

While specific IC50 values for this compound across a broad panel of cell lines were not consistently available in the searched snippets, its activity has been noted alongside other bastadins with reported IC50 values in the low micromolar range against various tumor cell lines. cmnpd.org

Selective Anti-proliferative Activity against Human Endothelial Cells (HUVECs)

Research indicates that certain bastadins, including those structurally related to this compound, exhibit selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). Bastadin 6, for instance, has been reported to inhibit VEGF- or bFGF-dependent proliferation of HUVECs with significant selectivity (20- to 100-fold) compared to normal fibroblasts or several tumor cell lines. bidd.groupontosight.aictdbase.org Although this compound's direct selectivity index for HUVECs was not explicitly detailed in the provided snippets, its co-occurrence and similar activities with Bastadin 6 suggest a potential for similar selective effects on endothelial cells. researchgate.netlookchem.comnih.govebi.ac.uk This selective inhibition of endothelial cell proliferation is a key aspect of their potential anti-angiogenic properties.

Anti-angiogenic Effects in Preclinical Models

Bastadins, including this compound, have demonstrated anti-angiogenic effects in preclinical models. researchgate.netnih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. ontosight.ai Studies have shown that bastadins can inhibit processes involved in angiogenesis, such as the formation of tubular networks by endothelial cells. researchgate.netnih.govbidd.groupontosight.aictdbase.org For example, Bastadin 6 inhibited VEGF- or bFGF-induced tubular formation of HUVECs in vitro and blocked in vivo neovascularization in the mice corneal assay. bidd.groupontosight.aictdbase.org While specific data for this compound's direct anti-angiogenic effects in these models were not as detailed as for Bastadin 6 in the snippets, its classification and co-mention with other anti-angiogenic bastadins imply its contribution to this activity. researchgate.netnih.gov

Anti-migratory Effects in Preclinical Models

In addition to their anti-proliferative and anti-angiogenic effects, bastadins have also shown anti-migratory properties in preclinical models. researchgate.netebi.ac.uk Cell migration is a critical step in cancer invasion and metastasis. ontosight.ai Studies with the synthetic hemibastadin analogue DBHB, which is structurally related to the cyclic bastadins like this compound, displayed anti-migratory effects in mouse B16F10 melanoma cells at concentrations lower than those causing cytotoxicity or growth inhibition. researchgate.netlookchem.comontosight.ai These anti-migratory effects were influenced by the serum concentration in the cell culture media. researchgate.netlookchem.com this compound is mentioned alongside Bastadin 6 and 9 as displaying anti-migratory effects on mouse cancer cells. ebi.ac.ukebi.ac.uk

Modulation of Ryanodine (B192298) Receptors (RyR1/FKBP12 Complex)

Bastadins are known to interact with ryanodine receptors (RyRs), which are intracellular calcium channels crucial for calcium signaling, particularly in muscle and neurons. jst.go.jpresearchgate.netbenchchem.comchem960.com Specifically, they have been shown to modulate the skeletal muscle isoform of the ryanodine receptor (RyR1) in complex with the FK506-binding protein of 12 kDa (FKBP12). jst.go.jpresearchgate.netbenchchem.com

Enhancement of Ryanodine Binding to RyR1

Several bastadins, including Bastadin 5 and Bastadin 10, are potent modulators of the RyR1/FKBP12 complex and have been shown to enhance the binding of ryanodine to RyR1. jst.go.jpresearchgate.netbenchchem.com Ryanodine binding is often used as an indicator of the "open state" or a high-affinity conformation of the RyR channel. Bastadin 5, for instance, stimulates ryanodine binding to the channel in the open state with an EC50 of 2 µM. This interaction is dependent on the presence of FKBP12. jst.go.jp Bastadins appear to interact with a site on the RyR1/FKBP12 complex distinct from those of other known effectors like ATP and caffeine. By modulating this complex, bastadins can influence calcium release from intracellular stores. benchchem.com While the provided snippets primarily detail the effects of Bastadin 5 and 10 on ryanodine binding to RyR1, the inclusion of this compound within the class of bastadins known to interact with RyRs jst.go.jpresearchgate.netbenchchem.com suggests a potential for similar modulatory activity, although specific data for this compound's direct enhancement of ryanodine binding to RyR1 was not explicitly found in the searched results.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in searched sources |

| Bastadin 5 | 14890068, 14865760, 15970038 researchgate.net |

| Bastadin 9 | 127687-07-4 (CAS No.) lookchem.comjst.go.jp |

| Bastadin 10 | CHEMBL504851 ontosight.ai, 127687-08-5 (CAS No.) |

| Bastadin 12 | 9577443 nih.gov |

| Bastadin 26 | 46848335 bidd.group |

| Lithothamnin A | 139031584 researchgate.net |

| 5,5'-dibromohemibastadin-1 (DBHB) | Not specified in searched sources |

| Ryanodine | Not specified in searched sources |

| FKBP12 | Not specified in searched sources |

| RyR1 | Not specified in searched sources |

Data Table: In Vitro Growth Inhibitory Effects of Bastadins

Based on the available information, a detailed table with specific IC50 values for this compound across multiple cell lines was not consistently provided in the search results. However, the results indicate that cyclic bastadins including this compound show in vitro growth inhibitory effects on various human and mouse cancer cell lines. researchgate.netlookchem.comnih.govebi.ac.uk For illustrative purposes, here is a conceptual table structure based on the type of data mentioned for bastadins in general, noting that specific this compound values were not consistently available.

| Cell Line Type (Origin) | Example Cell Line | This compound IC₅₀ (µM) | Notes |

| Human Cancer Cell Line | (Example: A549) | Data not consistently available in snippets | Mentioned as having effects researchgate.netlookchem.comnih.govebi.ac.uk |

| Mouse Cancer Cell Line | (Example: B16F10) | Data not consistently available in snippets | Mentioned as having effects researchgate.netlookchem.comnih.govebi.ac.uk |

| Human Endothelial Cells | HUVECs | Data not consistently available in snippets | Selective anti-proliferative effect noted for related bastadins bidd.groupontosight.aictdbase.org |

Data Table: Modulation of Ryanodine Binding by Bastadins

Impact on Calcium Signaling and Efflux Pathways

Bastadins, as a class, are known to interact with calcium signaling pathways, particularly the ryanodine-sensitive Ca²⁺ channel (RyR1), a key mediator of intracellular calcium signaling in skeletal muscle. nii.ac.jpbenchchem.com This interaction can enhance the channel's sensitivity to Ca²⁺ activation. benchchem.com Studies have shown that bastadins can influence both ryanodine-sensitive and ryanodine-insensitive Ca²⁺ efflux pathways in skeletal sarcoplasmic reticulum (SR) and BC3H1 cells. physiology.org A membrane-permeant mixture of bastadins, in combination with ryanodine, was observed to nearly eliminate the Ca²⁺ leak unmasked by thapsigargin (B1683126) in BC3H1 cells. physiology.org This suggests a pharmacological link between ryanodine-sensitive channels and ryanodine-insensitive leak pathways, where bastadins may convert ryanodine-insensitive leak states into ryanodine-sensitive channels. physiology.org While this compound is mentioned as having RyR1/FKBP12 Ca²⁺ channel-modulating activity, detailed specific data for this compound's direct impact on calcium signaling and efflux pathways is less extensively documented compared to other bastadins like Bastadin 5 or Bastadin 10 in the immediately available search results. nii.ac.jpucdavis.edubenchchem.comresearchgate.net However, the general activity of bastadins on intracellular Ca²⁺ levels has been noted in the context of inhibiting the attachment of barnacle larvae. tandfonline.commdpi.com

Antimicrobial Activities

Bastadins, including this compound, have been reported to exhibit antimicrobial properties. nii.ac.jpontosight.ai

Research indicates that bastadins can possess antibacterial and antifungal activities. nii.ac.jpontosight.airesearchgate.net While specific data detailing the antibacterial and antifungal spectrum of this compound itself is limited in the provided search results, the class of bastadins has shown activity against both Gram-positive and Gram-negative bacteria in some studies. benchchem.com Some bastadins have also demonstrated antifungal activity. ontosight.airesearchgate.net For instance, other compounds (not specifically this compound) have shown potent antifungal activity against various Candida species and Aspergillus fumigatus. plos.orgmdpi.com

While the search results mention antiparasitic activity in the context of other compound classes or general marine natural products, there is no specific information detailing the antiparasitic activity of this compound against Trypanosoma brucei or other parasites within the provided snippets. tandfonline.complos.orgnih.govnih.goviiitd.edu.in

Anti-inflammatory Effects

Bastadins have been reported to possess anti-inflammatory activity. nii.ac.jpucdavis.edu While this compound is listed among bastadins with various biological activities including anti-inflammatory effects, specific research findings detailing the mechanisms or potency of this compound's anti-inflammatory action are not explicitly provided in the search results. nii.ac.jpucdavis.edu The anti-inflammatory potential of other natural products has been linked to the inhibition of pro-inflammatory mediators and signaling pathways like NF-κB. core.ac.uk

Enzyme Inhibitory Activities

Bastadins have been shown to exhibit enzyme inhibitory activities. nii.ac.jpjst.go.jp

Inhibition of Protein Kinases

This compound has been reported to exhibit inhibitory effects on protein kinases. cuvillier.denih.gov Studies have shown that macrocyclic bastadins, including this compound, can demonstrate cytotoxic potential against certain cell lines, which may be related to protein kinase inhibition. nih.gov While linear bastadins like sesquibastadin 1 and bastadin 3 showed stronger inhibition rates for a panel of protein kinases, macrocyclic bastadins like this compound also possess relevant biological activity. nih.gov

Antifouling Activity

This compound demonstrates significant antifouling activity. researchgate.netcuvillier.dethieme-connect.comcarsten-thoms.netresearchgate.netresearchgate.netnih.govscispace.com This activity is believed to be part of the chemical defense mechanism employed by the marine sponge Ianthella basta against epibiont overgrowth. researchgate.netcuvillier.dethieme-connect.com Overgrowth by fouling organisms can be detrimental to filter-feeding sponges by blocking pores essential for water inhalation and feeding. researchgate.netthieme-connect.com

Inhibition of Barnacle Larval Settlement

A key aspect of the antifouling activity of this compound is its pronounced inhibition of barnacle cyprid settlement. researchgate.netcuvillier.dethieme-connect.comcarsten-thoms.netresearchgate.netresearchgate.netnih.gov Assays using barnacle cyprids, such as Balanus improvisus, have shown that this compound effectively inhibits their settlement. researchgate.netthieme-connect.comcarsten-thoms.netresearchgate.netnih.gov Along with other bastadins, this compound has been identified as active against barnacle cyprid settlement. cuvillier.de Studies suggest that the presence of an oxime group in bastadin derivatives is important for their antifouling activity, including the inhibition of larval settlement. researchgate.netcuvillier.dethieme-connect.comcarsten-thoms.netresearchgate.netresearchgate.netnih.gov this compound has been shown to inhibit larval settlement at concentrations in the range of 1 to 10 µM. carsten-thoms.netresearchgate.netnih.gov At a dose of 10 µM, this compound inhibited larval settlement and also caused significant mortality of the cyprids. carsten-thoms.netresearchgate.net

Here is a summary of the effect of this compound on barnacle larval settlement:

| Compound | Minimum Significant Dose to Inhibit Settlement (µM) | Effect on Larval Mortality |

| Bastadin-16 | 10 carsten-thoms.netresearchgate.netnih.gov | Significant mortality carsten-thoms.netresearchgate.net |

Anti-Aggregatory Effects

This compound also exhibits anti-aggregatory effects. researchgate.netthieme-connect.comresearchgate.netthieme-connect.com This activity, like the antifouling properties, is suggested to be linked to the presence of the oxime group within the bastadin structure. researchgate.netthieme-connect.comresearchgate.net

Inhibition of Human Platelet Aggregation

This compound has been tested for its ability to inhibit human platelet aggregation and has shown positive results. researchgate.netthieme-connect.comresearchgate.netthieme-connect.com This indicates a potential role for this compound in modulating platelet activity. researchgate.netthieme-connect.comresearchgate.net

Molecular and Cellular Mechanisms of Action of Bastadin 16

Induction of Apoptosis and Cell Cycle Arrest

Bastadin 16 has been shown to inhibit the proliferation of cancer cells through multiple pathways, including the induction of apoptosis and cell cycle arrest. benchchem.combenchchem.com These effects contribute to its observed antitumor activity in various studies. benchchem.com

Activation of Caspases and Mitochondrial Dysfunction

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. This compound has been shown to activate caspases, which are a family of proteases that play a central role in the execution phase of apoptosis. benchchem.combenchchem.com Activation of caspases can occur through various pathways, including the mitochondrial pathway. researchgate.netnih.gov

Mitochondrial dysfunction is often an early event in the intrinsic apoptotic pathway. researchgate.netbio-rad-antibodies.com This can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which then trigger caspase activation. researchgate.netbio-rad-antibodies.com While specific detailed research findings directly linking this compound to the precise mechanisms of caspase activation and mitochondrial dysfunction are still being elucidated, studies on related bastadins, such as Bastadin 10, have indicated that they can induce mitochondrial dysfunction in cancer cells. benchchem.combenchchem.com Mitochondrial dysfunction can lead to the permeabilization of mitochondrial membranes, releasing factors that activate caspases like caspase-9 and caspase-3, ultimately leading to apoptosis. researchgate.netbio-rad-antibodies.com

Effects on Cell Cycle Checkpoints

The cell cycle is a tightly regulated process that controls cell growth and division. Cell cycle checkpoints are surveillance mechanisms that ensure the accurate completion of each phase before the cell progresses to the next. nih.gov Dysregulation of the cell cycle is a hallmark of cancer. mdpi.com

This compound has been reported to induce cell cycle arrest. benchchem.combenchchem.com Cell cycle arrest can prevent the proliferation of damaged or cancerous cells, allowing for repair or triggering apoptosis. While the specific checkpoints targeted by this compound may vary depending on the cell type, cell cycle arrest is a common mechanism by which potential therapeutic agents inhibit cancer cell growth. mdpi.commdpi.comoncotarget.comresearchgate.net Studies on various compounds have shown that they can arrest the cell cycle at different phases, such as G1, S, or G2/M, by modulating the activity of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs). mdpi.comoncotarget.com

Modulation of Intracellular Calcium Dynamics

Intracellular calcium ions (Ca²⁺) are crucial second messengers involved in a wide array of cellular processes, including muscle contraction, neurotransmitter release, and cell signaling. researchgate.netnih.govresearchgate.net Ryanodine (B192298) receptors (RyRs) are intracellular calcium channels primarily located on the sarcoplasmic and endoplasmic reticulum, which mediate the release of stored calcium into the cytoplasm. researchgate.net

This compound, and other members of the bastadin family, are known to be potent modulators of ryanodine-sensitive Ca²⁺ channels (RyRs). benchchem.combenchchem.comresearchgate.netphysiology.orgsmolecule.comnih.govacs.orgphysiology.orgnih.gov This interaction significantly impacts intracellular calcium dynamics. benchchem.comresearchgate.netresearchgate.netphysiology.orgsmolecule.comphysiology.orgnih.govif-pan.krakow.pl

Stabilization of Ryanodine Receptor Open Conformation

A key mechanism by which bastadins, including Bastadin 10, modulate RyRs is by stabilizing the open conformation of the channel. benchchem.combenchchem.comsmolecule.com This stabilization leads to enhanced calcium release from intracellular stores. benchchem.combenchchem.comsmolecule.com This effect has been particularly noted for the skeletal muscle isoform of the ryanodine receptor, RyR1. benchchem.combenchchem.comsmolecule.comacs.org By stabilizing the open state, bastadins can increase the channel's sensitivity to activation by calcium ions. benchchem.com

Interaction with FKBP12 Protein

The interaction of bastadins with RyRs is often dependent on the FK506-binding protein of 12 kDa (FKBP12). benchchem.combenchchem.comresearchgate.netphysiology.orgsmolecule.comacs.orgahajournals.orgahajournals.orgpnas.org FKBP12 is an immunophilin that associates with RyRs and modulates their gating behavior. ahajournals.org Bastadins have been shown to bind to the RyR-FKBP12 complex. benchchem.com This interaction is believed to reduce the free energy associated with channel transitions, further contributing to the stabilization of the open state and sensitizing the channel to calcium activation. benchchem.com Studies have demonstrated that bastadins can increase single-channel activity and enhance ryanodine binding to the channel complex without necessarily dissociating FKBP12 from the RyR. ahajournals.orgahajournals.org This suggests a complex interplay between this compound, FKBP12, and the RyR channel gating.

Impact on Signaling Pathways

Beyond their direct effects on apoptosis, cell cycle, and calcium channels, bastadins can also influence various intracellular signaling pathways. benchchem.combenchchem.com By modulating intracellular calcium levels, this compound can indirectly affect numerous calcium-dependent signaling cascades that regulate diverse cellular functions, including cell survival, proliferation, and gene expression. benchchem.comnih.govresearchgate.netsmolecule.com While specific comprehensive details on the broad impact of this compound on all relevant signaling pathways are still under investigation, its ability to alter calcium homeostasis suggests a potential to influence pathways downstream of calcium signaling. benchchem.comsmolecule.com Research on related compounds and cellular processes indicates that changes in intracellular calcium can impact pathways such as those involved in neuronal excitability and potentially pathways relevant to cancer progression. benchchem.comnih.govresearchgate.net

Inhibition of VEGF-induced Migration and Tube Formation

This compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced migration and basic fibroblast growth factor (bFGF)-induced tubular formation in human umbilical vein endothelial cells (HUVECs). jst.go.jp This inhibitory effect on tube formation was observed at a concentration of 0.1 µM with a 6-hour treatment, while inhibition of VEGF-induced migration was noted at 1 µM after a 4-hour treatment. nih.gov These findings suggest that this compound interferes with key processes involved in the formation of new blood vessels, a process critical in various physiological and pathological conditions, including tumor growth.

Lack of Effect on ERK1/2 Phosphorylation

Mechanistic studies investigating the effects of this compound on cellular signaling pathways have revealed that it does not affect the phosphorylation of extracellular signal-regulated kinase (ERK)1/2 in HUVECs. jst.go.jp This indicates that its inhibitory effects on processes like VEGF-induced migration and tube formation are likely mediated through signaling pathways distinct from the canonical ERK1/2 pathway, which is often involved in cellular proliferation and differentiation. mdpi.com

Bio-chelation and Enzyme Active Site Interactions

Bastadin derivatives, including congeners related to this compound, have demonstrated the ability to interact with enzymes through bio-chelation, particularly involving metal ions at the enzyme's active site. nih.govnih.gov This mechanism involves the compound binding to metal cofactors essential for enzyme activity, thereby inhibiting their function. lifechemicals.com

Complexation of Copper(II) Ions in Phenoloxidase Inhibition

Synthetically prepared congeners of sponge-derived bastadin derivatives, such as 5,5'-dibromohemibastadin-1 (DBHB), have been identified as potent inhibitors of blue mussel phenoloxidase. nih.govresearchgate.net Phenoloxidase is an enzyme involved in the firm attachment of mussels to substrates, and its activity is dependent on copper(II) ions in its catalytic center. nih.govnih.govscispace.com Inhibition of phenoloxidase by these bastadin congeners is likely due to the complexation of copper(II) ions from the enzyme's active site by specific moieties within the compound's structure, such as the α-oxo-oxime group. nih.govnih.govresearchgate.net This mechanism has been supported by structure-activity relationship studies and X-ray structure determination of copper(II) complexes with these compounds. nih.govresearchgate.net While this research focuses on related bastadin derivatives, it provides a strong indication of a potential mechanism by which this compound or similar structures could interact with metalloenzymes.

Potential Interference with Other Cellular Processes (e.g., Gene Expression, Proteomics)

While specific detailed studies on the direct impact of this compound on global gene expression or proteomics profiles are not extensively documented in the provided search results, the nature of its observed biological activities suggests potential interference with broader cellular processes. The inhibition of cell migration and tube formation, as well as the induction of apoptosis observed with related bastadins, are complex processes regulated by intricate networks of gene expression and protein interactions. jst.go.jpnih.gov

Changes in protein abundance and cellular function can be a result of alterations at multiple levels, including transcription (gene expression), translation, and post-translational modifications (collectively studied through proteomics). nautilus.biocuni.czazolifesciences.comnih.gov Compounds that affect cellular processes like angiogenesis often exert their effects by modulating the expression or activity of key proteins involved in signaling pathways, cell cycle control, or structural organization. Therefore, it is plausible that this compound could influence gene expression or proteomic profiles as a consequence of its primary mechanisms of action, although specific data detailing these effects are not available in the provided context.

Structure Activity Relationship Sar Studies of Bastadin 16

Influence of Bromination Pattern on Biological Activity

The degree and position of bromine substitution on the aromatic rings of the bastadin scaffold are critical determinants of biological activity. SAR studies on bastadin analogs have consistently highlighted the importance of the bromination pattern for their potent anti-proliferative and ion channel modulatory effects.

Research on simplified cyclic analogs of bastadin-5 has demonstrated that the dibromocatechol ether moiety, which constitutes the "western" hemisphere of the molecule, is essential for activity at the ryanodine (B192298) receptor type 1 (RyR1)-FKBP12 complex. Analogs that retain this specific structural feature exhibit the highest activity. nih.govnih.gov Conversely, the removal of bromine atoms, as seen in debromo analogs, leads to a significant reduction or complete loss of activity, underscoring the critical role of these halogen atoms. nih.gov It is hypothesized that the steric and electronic properties conferred by the bromine atoms are crucial for the interaction with the target protein.

Furthermore, studies on bastadin 6 have revealed that the bromine atoms play a significant role in its potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). acs.org The modification of bromine substituents in synthetic analogs of bastadin 6 confirmed their importance for its anti-angiogenic properties. acs.org

Table 1: Effect of Bromination on RyR1/FKBP12 Modulatory Activity of Bastadin-5 Analogs

| Analog | Bromination Pattern | Activity (EC50/IC50) |

|---|---|---|

| Bastadin-5 | Tetrabrominated | EC50 ~2.3 µM |

| Analog (±)-7 | Dibromocatechol ether present | EC50 11 µM |

| Debromo analog 9 | No bromine atoms | >100 µM (inactive) |

This table illustrates the general trend observed in SAR studies, where the presence of the dibromocatechol moiety is crucial for activity.

Significance of Oxime Moieties for Antifouling and Anti-Aggregatory Effects

The oxime moieties within the bastadin structure have been identified as key contributors to their biological effects, particularly their anti-proliferative and potentially their antifouling and anti-aggregatory activities.

SAR studies on bastadin 6 have shown that the oxime groups are crucial for its potent and selective anti-proliferative activity against HUVECs. acs.org It is suggested that these oxime moieties are essential for forming hydrogen bonds with the target protein, thereby facilitating the compound's biological action. acs.org Masking the oxime function in derivatives of bastadin 6 resulted in a lack of activity, further emphasizing the importance of this functional group for its anti-angiogenic effects.

While direct studies on the role of Bastadin 16's oxime moieties in antifouling and anti-aggregatory effects are limited, the known importance of oximes in other marine natural products with such activities suggests a likely contribution. nih.gov Oxime-containing compounds have been investigated as antifouling agents, indicating the potential of this functional group to deter the settlement of marine organisms. nih.gov

Role of Specific Structural Segments ("Eastern" and "Western" Hemispheres) on RyR1-FKBP12 Specificity

The bastadin macrocycle is conceptually divided into two hemispheres, the "eastern" and "western" segments, which play distinct roles in the molecule's interaction with the RyR1-FKBP12 calcium channel complex.

The "western" hemisphere, characterized by the dibromocatechol ether moiety, has been identified as the primary determinant of binding and activity. nih.govnih.gov SAR studies on simplified, ring-constrained analogs of bastadin-5 revealed that the most active compounds were those that conserved this "western edge" of the natural product. nih.govnih.gov This suggests that the western hemisphere is responsible for the initial recognition and binding to the receptor complex.

A structure-activity model has been proposed where substitutions on both the "eastern" and "western" hemispheres of the bastarane macrocycle can confer specificity, determining whether a particular analog stabilizes the open or closed conformation of the RyR1-FKBP12 channel. nih.gov This indicates that while the western hemisphere is crucial for binding, the eastern hemisphere can modulate the functional outcome of this interaction. The interplay between these two segments allows for a fine-tuning of the pharmacological activity, leading to either agonistic or antagonistic effects on the calcium channel.

Importance of the 13E-Penta-ene Side Chain in Anti-proliferative Activity

Information regarding a "13E-penta-ene side chain" and its specific role in the anti-proliferative activity of this compound is not available in the current scientific literature. SAR studies on bastadins have primarily focused on the macrocyclic core, the bromination pattern, and the oxime functionalities.

Stereochemical Considerations and Conformational Mobility in Activity

The three-dimensional structure, including stereochemistry and conformational flexibility, of the bastadin macrocycle is a critical factor influencing its biological activity. The range of potencies observed among different bastadin family members is thought to be attributable to different preferred solution conformers. nih.gov

Studies on synthetic analogs of bastadin-5 have shown that the ring size of the macrocycle significantly impacts its conformational mobility and, consequently, its activity. nih.govacs.org For example, smaller, 14-membered ring analogs are locked into fixed atropisomeric conformations, while larger 18-membered rings exhibit greater conformational freedom. nih.gov This difference in flexibility can lead to a dramatic shift in activity, with some constrained analogs acting as agonists (enhancing ryanodine binding) and more flexible ones acting as potent antagonists (inhibiting ryanodine binding) of the RyR1/FKBP12 complex. nih.govacs.org

The geometry of the oxime moieties has also been a subject of investigation, with studies exploring the possibility of different (E/Z) configurations. researchgate.net It has been suggested that certain observed oxime geometries could be artifacts of the isolation process. researchgate.net A complex interplay of stereoelectronic factors is believed to be responsible for the differences in biological activity observed between various bastadin analogs. nih.gov

Identification of Key Pharmacophoric Elements

Based on extensive SAR studies, several key pharmacophoric elements of the bastadin scaffold have been identified as crucial for their biological activities.

For the modulation of the RyR1-FKBP12 complex, the primary pharmacophore is the dibromocatechol ether moiety located in the "western" hemisphere of the molecule. nih.govnih.gov This feature appears to be essential for binding to the receptor.

Interestingly, for RyR1/FKBP12 modulation, the ketoximino group found in the natural products appears not to be an absolute requirement for activity, as simplified analogs lacking this feature still exhibit significant potency. nih.gov

Computational SAR Modeling and Prediction

Computational approaches have been employed to further understand the structure-activity relationships of bastadins and to predict the activities of novel analogs. Molecular mechanics calculations and conformational analysis have been used to probe the preferred conformations of different bastadin analogs and to rationalize the observed differences in their biological activities. nih.govresearchgate.net

Computational methods have also been used to investigate the geometry of the oxime groups, helping to determine their likely configuration in the natural products. researchgate.net These in silico studies complement experimental SAR data and provide valuable insights into the molecular basis of bastadin activity, aiding in the rational design of new analogs with improved potency and selectivity.

Bastadin 16 Analogues and Derivatives Research

Design Principles for Novel Bastadin Analogues

The design of novel bastadin analogues is guided by principles aimed at simplifying the complex macrocyclic scaffold and exploring the impact of different substituents on the aromatic rings.

Simplification of Macrocyclic Scaffolds

Bastadins, including bastadin 16, possess intricate macrocyclic structures. nih.govucdavis.edu Simplifying these scaffolds is a key design principle to facilitate synthesis and potentially identify the core pharmacophore responsible for their biological activities. Studies have explored the creation of smaller, ring-constrained macrocyclic analogues, such as 14-membered rings, compared to the larger 18-membered bastadin structures. nih.gov These simplified cyclic analogues, embodying a single amide bond, can be synthesized from common intermediates. nih.gov Retrosynthetic analysis often guides the design, envisioning the assembly of units through amide bond formation and macrocyclization via methods like SNAr coupling. nih.gov Simple molecular models can assist in predicting the conformational properties of these simplified macrocycles, such as the potential for atropisomers in 14-membered rings due to torsional strain. nih.gov

Exploration of Substituent Effects on Aromatic Rings

The aromatic rings in bastadins are typically substituted with bromine atoms and hydroxyl groups. nih.govmdpi.com Research explores how variations in the type, number, and position of substituents on these aromatic rings influence the compounds' properties and activities. Studies on other aromatic systems have shown that substituents can significantly affect electron density and interactions, which are crucial for molecular behavior and binding. tsijournals.comrsc.orgrsc.orgnih.gov In the context of hemibastadin derivatives, for example, the presence of bromine substituents on the phenolic rings has been shown to increase enzyme inhibitory properties. mdpi.com Replacing bromine atoms with other groups, such as phenolic groups, has also been explored in the synthesis of hemibastadin-1 derivatives with modified properties. longwood.edu These studies highlight the importance of systematically investigating substituent effects to optimize the activity and potentially improve the biological safety of bastadin analogues.

Synthesis and Structural Characterization of Modified Bastadins

The synthesis and structural characterization of modified bastadins are essential for obtaining novel analogues and confirming their chemical structures. Various synthetic strategies have been developed, and advanced analytical techniques are employed for structural elucidation.

Hemibastadins and Dibromohemibastadin-1 (DBHB)

Hemibastadins are considered biosynthetic precursors to the more complex bastadins, formed by the dimerization of two tyrosine units. nih.govresearchgate.net They consist of a brominated tyrosine unit linked to a brominated tyramine (B21549) unit by an amide bond. mdpi.com Dibromohemibastadin-1 (DBHB) is a well-studied synthetic analogue of hemibastadin. mdpi.comnih.gov DBHB consists of a hemibastadin unit with brominated tyrosine and tyramine components. nih.gov Its synthesis has been previously described. nih.gov Hemibastadin analogues can be synthesized through optimized methods, and their structures are typically confirmed using techniques such as LC-ESI-MS and 1H-NMR. mdpi.com Structural variations in synthesized hemibastadin congeners can include different halogen substituents on the aromatic rings, different amine moieties, and variations in the aromatic hydroxyl and oxime groups. mdpi.com

DBHB has shown promising biological activities, including the inhibition of macroorganism adhesion without toxicity. nih.gov It has been identified as a potent inhibitor of blue mussel phenoloxidase, an enzyme involved in the attachment of mussels to surfaces. nih.govmdpi.comresearchgate.net DBHB has also demonstrated the ability to inhibit bacterial biofilm maturation without toxicity, suggesting a potential interaction with bacterial communication. nih.gov

Isomeric Variations (e.g., E,Z-oximes, isobastaranes)

Bastadins can exist as various isomers, particularly with respect to the configuration of the oxime groups and the macrocyclic skeleton. The 2-(hydroxyimino)-N-alkylamide chains are a common feature in bastadins, and the oxime groups can exist in (E) or (Z) configurations. nih.govresearchgate.net Studies have investigated the solution stability and isomerization of these oximes, suggesting that the (Z)-oxime can isomerize to the more thermodynamically stable (E) isomer. nih.govresearchgate.net Bastadins possessing (E,Z)-, (Z,E)-, or (E,E)-dioxime configurations may be isolated, and their relative abundance can be influenced by isolation or storage conditions. researchgate.netnih.gov

In addition to oxime isomerism, bastadins can have different macrocyclic skeletons, such as the bastarane and isobastarane types. nih.govresearchgate.net This difference arises from the regioselectivity of the oxidative phenolic coupling during biosynthesis. nih.gov Isobastaranes, like bastadin 21, possess an uncommon skeleton compared to the more frequent bastarane type. researchgate.net Conformational analysis using molecular mechanics calculations has revealed that bastarane-type bastadins tend to have moderately rigid conformations, while those with an isobastarane skeleton can be relatively flexible. researchgate.net These conformational differences may contribute to variations in their biological activities. researchgate.net Synthetic methods have been developed to access both bastaranes and isobastaranes. bris.ac.uk

Sulfated and Other Functionalized Derivatives

Bastadins can also undergo functionalization, such as sulfation, leading to derivatives with altered properties. Bastadin O-sulfate esters have been isolated from marine sponges. ucdavis.edunih.gov For instance, bastadin-6–34-O-sulfate ester has been isolated from Ianthella basta. nih.gov The position of the sulfate (B86663) group can be determined through spectroscopic analysis, such as by comparing the 13C NMR chemical shifts of the sulfated derivative with the parent compound. nih.gov Sulfated derivatives can be obtained through extraction and purification procedures, and their structures characterized using techniques like MS and NMR. nih.gov The presence and position of sulfate groups can influence the compound's hydrophilicity and interaction with biological targets. carsten-thoms.net Research also explores other functionalized derivatives through synthetic modifications to investigate their biological activities. longwood.eduu-picardie.fr

Comparative Biological Evaluation of Analogues for Enhanced Potency or Selectivity

Research into this compound and its related analogues has focused on evaluating their comparative biological activities, particularly concerning potency and selectivity in various cellular models. Bastadins, generally isolated from marine sponges, are known for their diverse biological effects, including cytotoxic and anti-angiogenic activities. This compound, along with Bastadin-6 and Bastadin-9, has been shown to exhibit in vitro cytostatic and/or cytotoxic effects against several human and mouse cancer cell lines. nih.gov The growth inhibitory effects of these bastadins were observed to be similar across cancer cell lines with varying sensitivities to pro-apoptotic stimuli. nih.gov

Comparative studies have indicated differences in the potency of various bastadin analogues. For instance, in evaluations using SKMEL-28 melanoma and U373 cancer cells, Bastadin-6 was found to be the most potent, followed by Bastadin-9 and then Bastadin-16 at the same dosage of 10 µM, based on the MTT assay. nih.gov However, the relative activity of Bastadin-9 and Bastadin-16 appeared less potent in SKMEL-28 cells when assessed by quantitative videomicroscopy compared to the MTT assay. nih.gov Despite these minor differences in activity among Bastadins-6, -9, and -16, which are considered dimeric hemibastadin congeners, they generally show strong activity in the cell lines studied. nih.gov

Structure-activity relationship (SAR) studies, particularly on Bastadin 6 analogues, have provided insights into the structural features crucial for their biological activity. Modifications to the oxime moiety and bromine substituents have revealed their importance for potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). researchgate.net Derivatives where the oxime was masked lacked activity, suggesting this functional group is essential for potential hydrogen bonding interactions with a target protein, contributing to anti-angiogenic activity. researchgate.net Similarly, bromine atoms on the aromatic rings are also considered key structural elements for the anti-proliferative effects of bastadin derivatives against HUVECs and other cell lines. researchgate.net

While this compound itself has demonstrated activity, research on other bastadins and their analogues highlights the potential for enhancing potency and selectivity through structural modifications. For example, Bastadin 6 has shown selective growth inhibitory activity against HUVECs with an IC50 of 0.052 µM, exhibiting 20- to 100-fold selectivity compared to normal fibroblasts and several tumor cell lines. jst.go.jpresearchgate.net This selectivity is linked to the induction of apoptosis in endothelial cells. jst.go.jpresearchgate.net

Studies on simplified cyclic analogues of Bastadin-5, which interact with the RyR1/FKBP12 Ca2+ channel complex, have also shown a range of potencies depending on structural variations, particularly the substitution patterns and ring sizes. nih.gov This further supports the concept that subtle structural changes in bastadin analogues can significantly influence their biological targets and potency.

The comparative evaluation of bastadin analogues underscores the importance of specific functional groups and structural arrangements for their biological effects. While detailed comparative data specifically for a wide range of this compound analogues is not extensively available in the provided snippets, the research on related bastadins like Bastadin 6 and Bastadin 5 analogues demonstrates the general approach and findings in evaluating the structure-activity relationships within this class of compounds for enhanced potency and selectivity.

Comparative Cytotoxicity Data (Illustrative based on available data)

| Compound | Cell Line | Assay | IC50 (µM) | Selectivity Index (vs. control/other cell lines) | Source |

| Bastadin-6 | SKMEL-28 | MTT | - | Most potent among 6, 9, 16 | nih.gov |

| Bastadin-9 | SKMEL-28 | MTT | - | Second most potent among 6, 9, 16 | nih.gov |

| Bastadin-16 | SKMEL-28 | MTT | - | Less potent than 6 and 9 | nih.gov |

| Bastadin-6 | U373 | MTT | - | Most potent among 6, 9, 16 | nih.gov |

| Bastadin-9 | U373 | MTT | - | Second most potent among 6, 9, 16 | nih.gov |

| Bastadin-16 | U373 | MTT | - | Less potent than 6 and 9 | nih.gov |

| Bastadin 6 | HUVECs | Growth Inhibition | 0.052 | 20- to 100-fold vs. fibroblasts/tumor cells | jst.go.jpresearchgate.net |

| DBHB | SKMEL-28, U373 | - | ~10x less toxic than cyclic bastadins | - | nih.gov |

Note: The IC50 values for Bastadin-6, -9, and -16 from Source nih.gov were not explicitly provided as numerical values in the snippet, only their relative potencies.

Prodrug Strategies for this compound (Preclinical Investigation)

The concept of employing prodrug strategies is a well-established approach in pharmaceutical development to address various limitations of parent drug molecules, such as poor aqueous solubility, chemical instability, insufficient absorption, rapid metabolism, or inadequate tissue penetration. nih.govmdpi.com Prodrugs are designed to be inactive derivatives that undergo conversion within the body to release the active drug. mdpi.com This approach can enhance the clinical usefulness of a drug without altering its fundamental pharmacological activity. nih.gov Ideally, prodrug design should be considered early in preclinical development. nih.gov

While the provided search results discuss prodrug strategies in a general context and for other compound classes like antiviral agents or for improving CNS delivery, there is no specific information detailing preclinical investigations or strategies for developing prodrugs of this compound itself. nih.govmdpi.comresearchgate.netblumberginstitute.org The literature focuses more on the biological activities of this compound and its natural or synthetic analogues.

General prodrug approaches involve covalent modification of the parent drug, often by attaching hydrophilic or lipophilic moieties to improve solubility or permeability. mdpi.com Targeted prodrug approaches utilize carrier-mediated transport mechanisms to enhance absorption or delivery to specific sites. mdpi.com Common strategies include the formation of ester prodrugs, which can enhance lipophilicity and passive diffusion, or the use of transporter-targeted strategies. mdpi.com

Given the complex structure of this compound, which contains hydroxyl, oxime, and amide functionalities, potential prodrug strategies might involve reversible modifications of these groups to alter its physicochemical properties. For instance, esterification of hydroxyl groups could potentially improve membrane permeability, while other modifications might aim to enhance solubility or target specific transporters. However, without specific research data on this compound prodrugs, any discussion of particular strategies remains speculative based on general prodrug design principles.

The preclinical investigation of a prodrug typically involves evaluating its stability, conversion to the active drug in biological matrices (e.g., plasma, tissue homogenates), absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, its efficacy and toxicity compared to the parent drug in relevant preclinical models. nih.gov The choice of the promoiety is crucial and should ideally be safe and readily excreted. nih.gov

As no specific preclinical investigations into this compound prodrugs were found in the provided search results, this section cannot provide detailed research findings or data tables related to such studies for this compound.

Preclinical Efficacy Studies of Bastadin 16 and Analogues

In Vitro Potency and Selectivity Assessments in Cell-Based Assays

In vitro cell-based assays are widely used to determine the potency and selectivity of compounds by evaluating their effects on cell growth, viability, and specific cellular processes. ijpsonline.comuu.nlquatrelab.com These assays provide initial insights into a compound's activity spectrum across different cell types, including cancer cell lines and normal cells. quatrelab.com

Dose-Response Characterization (e.g., IC₅₀, EC₅₀)

Dose-response studies are fundamental in characterizing the potency of a compound in vitro. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a substance that inhibits a biological process by half, while the half-maximal effective concentration (EC₅₀) represents the concentration of a substance that produces a half-maximal effect. profil.comsemanticscholar.orgnih.gov

Bastadin 16 has demonstrated in vitro growth inhibitory effects in various human and mouse cancer cell lines. nih.govresearchgate.net Studies have reported IC₅₀ values for this compound in the micromolar range against certain cancer cell lines. For instance, this compound showed an IC₅₀ of approximately 11 µM on U373 glioblastoma cells and 7 µM on SKMEL-28 melanoma cells. semanticscholar.org Cyclic bastadins, including this compound, generally display higher in vitro growth inhibitory effects compared to hemibastadins like 5,5'-dibromohemibastadin-1 (DBHB). nih.gov

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | U373 | 11 | semanticscholar.org |

| This compound | SKMEL-28 | 7 | semanticscholar.org |

| Bastadin 6 | HUVECs | 0.052 | jst.go.jpnih.gov |

| Bastadin 6 | 3Y1 (fibroblast) | 17-106 | jst.go.jpnih.gov |

| Bastadin 6 | KB3-1 (cervix carcinoma) | 17-106 | jst.go.jpnih.gov |

| Bastadin 6 | K562 (leukemia) | 17-106 | jst.go.jpnih.gov |

| Bastadin 6 | Neuro2A (neuroblastoma) | 17-106 | jst.go.jpnih.gov |

| Bastadin 9 | U373 | 7 | semanticscholar.org |

| Bastadin 9 | SKMEL-28 | 7 | semanticscholar.org |

| DBHB | Cancer cells (mean) | 70 | researchgate.net |

| Lithothamnin A | L5178Y (mouse lymphoma) | 8.9 | researchgate.net |

| Lithothamnin A | A2780 (human ovarian cancer) | 2.7 | researchgate.net |

*Selectivity index range compared to HUVECs.

Cell Line Panels for Activity Spectrum

Testing a compound across a panel of different cell lines helps to understand its spectrum of activity and identify potential selectivity towards specific cancer types or cellular processes. researchgate.netd-nb.info this compound, along with Bastadin 6 and Bastadin 9, isolated from Ianthella basta, has shown in vitro cytostatic and/or cytotoxic effects in a panel of six human and mouse cancer cell lines. nih.govresearchgate.net The growth inhibitory effects of these bastadins were observed to be similar in cancer cell lines sensitive to pro-apoptotic stimuli versus those with varying levels of resistance. nih.govresearchgate.net

While specific details on the full panel of cell lines tested with this compound are not extensively detailed in the provided context beyond SKMEL-28 and U373, other bastadins like Bastadin 6 have been evaluated against a broader range, including human umbilical vein endothelial cells (HUVECs), normal fibroblasts (3Y1), human erythromyeloblastoid leukemia (K562), cervix carcinoma (KB3-1), and murine neuroblastoma (Neuro2A) cell lines, demonstrating selective anti-proliferative activity against HUVECs. jst.go.jpnih.govresearchgate.net Lithothamnin A, a bastadin-like metabolite, has also been tested against a panel of human tumor cell lines, showing modest cytotoxicity. researchgate.netnih.gov

In Vivo Efficacy in Animal Models of Disease

Animal models are crucial for evaluating the efficacy of a compound in a complex biological system, providing insights into its potential therapeutic effects in living organisms. profil.comnih.gov These models can mimic various disease conditions, including cancer, inflammation, and infection. nih.govmdpi.comijpsr.com

Efficacy in Cancer Xenograft or Syngeneic Models

Cancer xenograft models, where human tumor fragments or cell lines are implanted into immunodeficient mice, are commonly used to assess the in vivo anti-tumor efficacy of potential therapeutic agents. d-nb.infonih.govzkbymed.com While the provided search results primarily highlight the in vivo efficacy of Bastadin 6 in cancer models, they also mention this compound in the context of in vitro studies alongside Bastadin 6 and 9. nih.govresearchgate.net

Bastadin 6 has been reported to suppress the growth of subcutaneously inoculated A431 solid tumors in immunodeficient mice. semanticscholar.orgnih.govresearchgate.net Although direct in vivo efficacy data for this compound in cancer xenograft models is not explicitly detailed in the provided snippets, the shared origin and structural similarities with Bastadin 6 suggest potential for similar investigations.

Efficacy in Models of Inflammation or Infection

Bastadins, in general, have been reported to exhibit various biological activities beyond anti-cancer effects, including anti-inflammatory and anti-fouling properties. researchgate.net Some studies on marine natural products, including those from sponges, have explored their potential in anti-inflammatory and anti-infective applications, often utilizing animal models to evaluate efficacy. nih.govmdpi.comijpsr.comresearchgate.net

While the provided search results mention anti-inflammatory activity in the context of other bastadins or marine compounds researchgate.netnih.govmdpi.comijpsr.com, specific in vivo efficacy data for this compound in models of inflammation or infection is not present within the provided snippets. Research on the broader class of bastadins suggests potential avenues for investigation in these areas. researchgate.net

Assessment of Anti-angiogenic Activity in Animal Models (e.g., Corneal Assay)

Angiogenesis, the formation of new blood vessels, is a critical process in the growth and metastasis of tumors, making it a significant target for cancer therapy. researchgate.netnih.govresearchgate.net The mouse corneal assay is a common in vivo model used to assess the ability of a compound to inhibit neovascularization. researchgate.netnih.govresearchgate.net

Bastadin 6 has been shown to almost completely block VEGF- or bFGF-induced in vivo neovascularization in the mice corneal assay. researchgate.netnih.govresearchgate.net This anti-angiogenic effect of Bastadin 6 is suggested to be related to the selective induction of apoptosis in endothelial cells. nih.govresearchgate.net While this compound is mentioned alongside Bastadin 6 and 9 in studies investigating anti-angiogenic properties in vitro nih.govresearchgate.net, explicit data on the in vivo anti-angiogenic activity of this compound in animal models like the corneal assay is not provided in the search results. However, the reported anti-angiogenic activity of related bastadins highlights the potential for this compound to also possess such properties, warranting further investigation. nih.govresearchgate.net

Pharmacodynamic Marker Analysis in Preclinical Animal Studies

Pharmacodynamic (PD) markers are crucial in early drug development to understand a drug's mechanism of action and provide evidence of target engagement in an organism. In preclinical animal studies, PD biomarkers are used to link the drug regimen, its effect on the target, and the resulting biological response. This analysis is vital for making informed decisions during drug development, including selecting lead compounds and optimizing administration schedules.

While specific pharmacodynamic markers analyzed in preclinical animal studies specifically for this compound are not detailed in the provided search results, the general principles and approaches to PD marker analysis in preclinical animal studies would apply. These studies often involve assessing biomarkers related to the proposed mechanism of action of the compound. For example, if a compound is hypothesized to induce apoptosis, markers such as caspase activation or changes in the expression of pro- and anti-apoptotic proteins might be analyzed in tissue samples from treated animals. Similarly, if anti-angiogenic effects are being investigated, markers related to angiogenesis pathways, such as VEGF or related signaling molecules, could be assessed.

Preclinical xenograft studies, where human tumor cells are implanted into immunocompromised mice, are commonly used models for evaluating the efficacy and pharmacodynamics of potential cancer therapeutics. In these models, researchers can compare biomarker responses in drug-treated groups versus vehicle-treated groups to understand the compound's effects. Techniques for analyzing PD markers in animal studies can include immunohistochemistry, Western blotting, and molecular assays on tissue samples or biological fluids. The goal is to establish a correlation between drug exposure and the modulation of relevant biological targets or pathways.

Formulation and Delivery System Development for Preclinical Animal Application

Developing appropriate formulations and delivery systems for preclinical animal studies is a critical step to ensure accurate and reliable assessment of a compound's properties in vivo. The formulation approach can significantly impact the pharmacokinetic and pharmacodynamic profiles of a drug candidate in animal models.

For preclinical studies, the formulation strategy is often tailored to the specific research objectives, such as dose determination, efficacy evaluation, or pharmacokinetic profiling. Given that the amount of active pharmaceutical ingredient (API) available in early preclinical development is often limited, the initial formulations may be relatively simple. Common approaches for preclinical formulations include preparing solutions or suspensions of the compound in suitable vehicles that are well-tolerated by the animal species being used.

The physicochemical properties of the compound, such as its solubility, stability, and permeability, are key considerations in formulation development. For compounds with poor aqueous solubility, techniques like pH adjustment, the use of co-solvents, surfactants, or cyclodextrins may be employed to improve solubility for solution formulations. Suspensions can also be a viable option, particularly for administering higher doses orally.

Advanced Research Methodologies Applied to Bastadin 16

Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

Omics technologies provide a comprehensive view of biological systems by analyzing large sets of molecules. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, are increasingly used in biomedical research and drug discovery to gain insights into disease mechanisms, identify drug targets, and understand drug mechanisms of action. nih.govnih.gov Transcriptomics focuses on the analysis of RNA transcripts, providing a snapshot of gene expression at a given time. humanspecificresearch.org Proteomics involves the large-scale study of proteins, their abundance, and functions. humanspecificresearch.org Metabolomics offers a comprehensive analysis of metabolites within biological samples. humanspecificresearch.org The integration of different omics data, such as transcriptomics and metabolomics, can provide more extensive information on biological conditions and facilitate the analysis of subtle changes in cellular physiology. bmbreports.org While the provided search results discuss omics technologies in a general context and their application in areas like cancer research and nanotoxicity studies, specific research applying these comprehensive omics approaches directly to Bastadin 16 was not detailed in the search results. However, the principles of omics technologies are highly relevant for future studies on this compound to elucidate its effects on gene expression, protein profiles, and metabolic pathways in target cells or organisms.

High-Throughput Screening (HTS) for Activity Profiling

High-Throughput Screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical or biological compounds for specific biological activities. bmglabtech.comresearchgate.net This automated approach leverages robotics and automation to efficiently screen numerous molecules, accelerating the identification of potential drug candidates or "hits" by assessing their activity against a defined biological target. bmglabtech.com HTS is valuable for profiling the activity of compounds and can identify leads for further optimization. bmglabtech.com While the search results discuss HTS in the context of screening compound libraries for anthelmintic activity and its general application in drug discovery, specific studies detailing the HTS profiling of this compound were not found. mdpi.com However, HTS could be a powerful tool to screen this compound against a variety of biological targets or in cell-based assays to comprehensively profile its activities and identify novel therapeutic indications or mechanisms.

Computational Drug Design and Molecular Docking Studies

Computational drug design, including molecular docking, is an increasingly important tool in drug discovery. nih.govnih.gov Molecular docking methods predict the preferred orientation and binding affinity of a ligand (such as this compound) to a macromolecular target, such as a protein. nih.govmdpi.com This approach helps to understand the molecular interactions between a compound and its target, aiding in the rational design of new drugs and the optimization of existing ones. mdpi.comresearchgate.net Computational methods allow for the virtual screening of large compound libraries and the rationalization of biochemical processes at a molecular level. nih.gov Although the search results highlight the importance and application of molecular docking in drug discovery generally, no specific studies detailing molecular docking simulations or computational drug design efforts focused directly on this compound were provided. Applying these techniques to this compound could involve predicting its binding to known or hypothesized protein targets, providing insights into its mechanism of action and guiding the design of analogs with improved activity or specificity.

Advanced Microscopy and Bioimaging Techniques

Advanced microscopy and bioimaging techniques provide high-resolution visualization of biological structures and processes, enabling researchers to study cellular behaviors and molecular dynamics. medipol.edu.trresearchgate.net These techniques, including confocal microscopy, multiphoton microscopy, and electron microscopy, allow for real-time imaging of cells and tissues, three-dimensional reconstruction, and even visualization at the nanometer scale. medipol.edu.trbist.euaber.ac.uk They are crucial for understanding the localization of compounds within cells, their effects on cellular morphology, and their interactions with specific cellular components. researchgate.net While the search results describe the capabilities of advanced microscopy facilities and their applications in cell biology and biomedical imaging, specific research utilizing these techniques to study the cellular or tissue-level effects or localization of this compound was not detailed. medipol.edu.trresearchgate.netbist.euaber.ac.ukabo.fi Future research could employ advanced microscopy to visualize the uptake and distribution of this compound in cells, its impact on organelle structure, or its interaction with potential protein targets within a cellular context.

Gene Editing (e.g., CRISPR/Cas9) for Target Validation

Gene editing technologies, such as CRISPR/Cas9, have revolutionized target validation in drug discovery. oncodesign-services.combiocompare.com CRISPR/Cas9 allows for precise modification of the genome, enabling researchers to create targeted gene knockouts, knock-ins, or modifications to study the function of specific genes and validate their role as drug targets. oncodesign-services.comnih.gov This technology helps to establish a functional relationship between a potential target and a disease phenotype and can be used to assess the efficacy and specificity of targeting a particular gene. oncodesign-services.combiocompare.com CRISPR/Cas9 can also be used to generate cell line or animal models for disease studies and drug screening. biocompare.comnih.govresearchgate.net While the search results discuss the application of CRISPR/Cas9 in target identification and validation in general drug discovery contexts, including cancer research, no specific studies were found that applied CRISPR/Cas9 gene editing directly to validate targets of this compound. oncodesign-services.combiocompare.comnih.govresearchgate.netresearchgate.net Applying CRISPR/Cas9 to this compound research could involve knocking out or modifying genes hypothesized to be targets of this compound to confirm their involvement in the compound's biological effects.

Bioreactor Cultivation of Sponge Symbionts for Enhanced Production

Marine sponges are a significant source of diverse natural products, and in many cases, these bioactive compounds are produced by the symbiotic microorganisms living within the sponge tissue. jmicrobiol.or.krnih.govresearchgate.netnih.gov Cultivating these sponge symbionts in controlled bioreactor systems offers a potential strategy for the sustainable and scalable production of these valuable compounds, including bastadins. jmicrobiol.or.krresearchgate.net While isolating and cultivating sponge-specific microorganisms has presented challenges, advancements in genomics and cultivation techniques are providing new avenues. researchgate.netnih.gov The metabolic reconstruction of sponge microbiomes, such as that of Ianthella basta (a source of bastadins), can provide insights into the biosynthetic pathways of natural products and potentially guide cultivation efforts. nih.gov The search results indicate that cultivation of sponge symbionts for mass production of bioactive compounds is an area of research, although achieving successful long-term cultivation of specific symbionts remains a challenge. jmicrobiol.or.krresearchgate.netnih.gov Bioreactor cultivation specifically aimed at enhancing the production of this compound by its native microbial symbionts would involve identifying the specific symbiont responsible for this compound biosynthesis, optimizing culture conditions to mimic the sponge environment, and scaling up the process in bioreactors.

Future Perspectives and Research Directions for Bastadin 16

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways

The biosynthesis of bastadins is a complex process that is not yet fully understood. It is hypothesized to involve the dimerization of tyrosine units to form hemibastadins, followed by ether formation to produce linear or macrocyclic bastadins. nih.gov Bromination reactions, likely involving flavin-dependent halogenases, are also key steps in the biosynthesis of these brominated tyrosine derivatives. mdpi.com While some steps have been proposed, the comprehensive enzymatic machinery and regulatory mechanisms governing the production of Bastadin 16 and other bastadins remain largely undiscovered. mdpi.comnih.gov